Adefovir
Vue d'ensemble
Description
L'adéfovir est un analogue nucléotidique principalement utilisé pour le traitement des infections chroniques à virus de l'hépatite B (VHB). C'est un analogue nucléotidique acyclique de l'adénosine monophosphate, souvent administré sous forme de prodrog, l'adéfovir dipivoxil, pour améliorer sa biodisponibilité . L'adéfovir agit en inhibant l'enzyme transcriptase inverse, qui est essentielle à la réplication du VHB .
Mécanisme D'action
Adefovir dipivoxil is a prodrug of this compound, an acyclic nucleotide analog antiviral agent. Following initial diester hydrolysis in vivo to form this compound, the drug undergoes subsequent phosphorylation by cellular enzymes to form its active metabolite, this compound diphosphate. This compound diphosphate inhibits hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. This compound diphosphate is a weak inhibitor of human DNA polymerases, including alpha- and gamma-polymerases.
This compound is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite this compound diphosphate by cellular kinases. This compound diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for this compound diphosphate for HBV DNA polymerase was 0.1 uM. This compound diphosphate is a weak inhibitor of human DNA polymerases alpha and gamma with Ki values of 1.18 uM and 0.97 uM, respectively.
9-(2-Phosphonylmethoxyethyl)adenine (PMEA) is a potent and selective inhibitor of retrovirus (i.e., human immunodeficiency virus) replication in vitro and in vivo. Uptake of PMEA by human MT-4 cells and subsequent conversion to the mono- and diphosphorylated metabolites (PMEAp and PMEApp) are dose-dependent and occur proportionally with the initial extracellular PMEA concentrations. Adenylate kinase is unable to phosphorylate PMEA. However, 5-phosphoribosyl-1-pyrophosphate synthetase directly converts PMEA to PMEApp with a Km of 1.47 mM and a Vmax that is 150-fold lower than the Vmax for AMP. ATPase, 5'-phosphodiesterase, and nucleoside diphosphate kinase are able to dephosphorylate PMEApp to PMEAp, albeit to a much lower extent than the dephosphorylation of ATP. PMEApp has a relatively long intracellular half-life (16-18 hr) and has a much higher affinity for the human immunodeficiency virus-specified reverse transcriptase than for the cellular DNA polymerase alpha (Ki/Km: 0.01 and 0.60, respectively). PMEApp is at least as potent an inhibitor of human immunodeficiency virus reverse transcriptase as 2',3'-dideoxyadenosine 5'-triphosphate. Being an alternative substrate to dATP, PMEApp acts as a potent DNA chain terminator, and this may explain its anti-retrovirus activity.
Applications De Recherche Scientifique
Adefovir has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleotide analogs and their interactions.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Primarily used for the treatment of chronic hepatitis B.
Industry: Utilized in the development of antiviral drugs and formulations.
Analyse Biochimique
Biochemical Properties
Adefovir interacts with HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate . This interaction leads to DNA chain termination after its incorporation into viral DNA .
Cellular Effects
This compound has a significant impact on cells infected with the hepatitis B virus. It inhibits HBV DNA polymerase, which is crucial for the virus to reproduce in the body . This action disrupts the viral replication process, leading to a decrease in the viral load within the cells .
Molecular Mechanism
The active metabolite of this compound, this compound diphosphate, inhibits HBV DNA polymerase by competing with the natural substrate deoxyadenosine triphosphate . This competition leads to the termination of the DNA chain after its incorporation into viral DNA, thereby inhibiting the replication of the virus .
Temporal Effects in Laboratory Settings
Long-term treatment with this compound is well-tolerated and may produce long-term virological, biochemical, serological, and histological improvement
Metabolic Pathways
Within the liver cell, this compound dipivoxil is bisected into this compound by intracellular esterases. It is then phosphorylated by adenylate kinases and transformed into this compound diphosphate by nucleoside diphosphate .
Transport and Distribution
This compound is efficiently transported by the human renal organic anion transporter 1 (hOAT1), a membrane transport protein localized in the kidney . This transporter presumably mediates the accumulation of this compound in renal proximal tubules .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'adéfovir dipivoxil peut être synthétisé par un procédé en plusieurs étapes. . Les conditions de réaction impliquent généralement l'utilisation de solvants comme le diméthylformamide (DMF) et de catalyseurs tels que la triéthylamine.
Méthodes de production industrielle : En milieu industriel, l'adéfovir dipivoxil est produit en chauffant un solvant pharmaceutique et un agent d'inclusion pour la dissolution, puis en refroidissant à température ambiante. Le mélange est ensuite combiné à de l'adéfovir dipivoxil et traité plus avant pour former des granulés. Ces granulés sont mélangés à des additifs pharmaceutiques pour un tabletage ou une encapsulation uniformes .
Analyse Des Réactions Chimiques
Types de réactions : L'adéfovir subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'adéfovir peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Substitution : L'adéfovir peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe phosphonate.
Réactifs et conditions courantes :
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Le borohydrure de sodium est un agent réducteur courant.
Substitution : Les nucléophiles tels que les amines ou les alcools peuvent réagir avec l'adéfovir en milieu basique.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers métabolites phosphorylés, qui sont essentiels à l'activité antivirale du composé .
4. Applications de la recherche scientifique
L'adéfovir a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour l'étude des analogues nucléotidiques et de leurs interactions.
Biologie : Investigé pour ses effets sur la réplication virale et les processus cellulaires.
Médecine : Principalement utilisé pour le traitement de l'hépatite B chronique.
Industrie : Utilisé dans le développement de médicaments et de formulations antiviraux.
5. Mécanisme d'action
L'adéfovir exerce ses effets en inhibant l'enzyme transcriptase inverse du VHB. Une fois à l'intérieur de la cellule, l'adéfovir est phosphorylé en sa forme active, l'adéfovir diphosphate. Cette forme active entre en compétition avec les substrats naturels et s'incorpore à l'ADN viral, ce qui entraîne une terminaison de chaîne et une inhibition de la réplication virale .
Composés similaires :
Ténofovir : Un autre analogue nucléotidique utilisé pour le traitement du VHB et du VIH.
Lamivudine : Un analogue nucléosidique utilisé pour le traitement du VHB.
Entécavir : Un analogue nucléosidique avec une barrière à la résistance plus élevée que l'adéfovir.
Unicité : Le principal avantage de l'adéfovir est son taux de résistance plus faible que la lamivudine. il est moins puissant que le ténofovir et présente un risque plus élevé de néphrotoxicité .
Comparaison Avec Des Composés Similaires
Tenofovir: Another nucleotide analog used for HBV and HIV treatment.
Lamivudine: A nucleoside analog used for HBV treatment.
Entecavir: A nucleoside analog with a higher barrier to resistance than adefovir.
Uniqueness: this compound’s primary advantage is its lower resistance rate compared to lamivudine. it is less potent than tenofovir and has a higher risk of nephrotoxicity .
Activité Biologique
Adefovir, primarily used in the treatment of chronic hepatitis B and HIV infections, is an acyclic nucleotide analog that exhibits significant antiviral activity. This article delves into its biological activity, pharmacodynamics, clinical efficacy, safety profile, and notable case studies.
This compound dipivoxil is a prodrug that, upon administration, is converted into its active form, this compound diphosphate. The mechanism of action involves:
- Inhibition of Viral Polymerases : this compound diphosphate inhibits the reverse transcriptase enzyme in HIV and the polymerase enzyme in hepatitis B virus (HBV), leading to DNA chain termination. This action occurs at concentrations significantly lower than those required to inhibit human DNA polymerases, thus minimizing potential toxicity to host cells .
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile:
- Bioavailability : Approximately 73.6% after oral administration.
- Half-life : Intracellular half-life is about 18 hours, allowing for once-daily dosing.
- Renal Excretion : A significant portion of the drug is eliminated renally, necessitating monitoring of renal function during treatment .
Hepatitis B Virus (HBV)
A pivotal Phase III trial demonstrated that this compound dipivoxil (10 mg daily) resulted in improvements in liver histology for 64% of patients compared to 33% in the placebo group (p=0.0002). This study included patients with precore mutant HBV, emphasizing this compound's effectiveness even in resistant strains .
Human Immunodeficiency Virus (HIV)
In HIV treatment settings, a study showed that patients receiving this compound experienced a significant decline in HIV RNA levels (0.4-log10) compared to placebo (p<0.001). However, CD4+ cell counts remained stable throughout the study period .
Safety Profile and Adverse Effects
While generally well-tolerated, this compound can lead to several adverse effects:
- Renal Toxicity : Cases of Fanconi syndrome have been reported, particularly among patients with pre-existing conditions like diabetes and hypertension .
- Hepatic Enzyme Elevations : Elevated liver enzymes were noted in some patients during treatment .
- Musculoskeletal Pain : Patients have reported joint pain and other musculoskeletal issues associated with prolonged use of this compound .
Study on Renal Toxicity
A study involving 28 patients highlighted the onset of renal toxicity after prolonged this compound use. Symptoms ranged from joint pain to significant weight loss and decreased height. The duration from the start of treatment to symptom onset varied widely, with most cases occurring after 24 months of therapy .
Efficacy in Resistant Strains
Another case series examined patients previously treated with lamivudine who developed resistance. Switching to a combination therapy including this compound showed promising results in restoring viral suppression in resistant strains .
Summary Table of Key Findings
Parameter | Findings |
---|---|
Mechanism of Action | Inhibits viral polymerases leading to DNA chain termination |
Bioavailability | 73.6% |
Half-life | 18 hours |
Efficacy in HBV | 64% improvement in liver histology vs. 33% placebo |
Efficacy in HIV | 0.4-log10 decline in HIV RNA levels |
Common Adverse Effects | Renal toxicity, elevated hepatic enzymes, musculoskeletal pain |
Propriétés
IUPAC Name |
2-(6-aminopurin-9-yl)ethoxymethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPKOOSCJHTBAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046214 | |
Record name | Adefovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
MW: 501.47. Off-white crystalline powder. Solubility in water (mg/mL): 19 (pH 2.0); 0.4 (pH 7.2); log Kow (octanol/aqueous phosphate buffer): 1.91 /Adefovir di(pivaloyloxymethyl) ester/ | |
Record name | Adefovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Adefovir dipivoxil is a prodrug of adefovir, an acyclic nucleotide analog antiviral agent. Following initial diester hydrolysis in vivo to form adefovir, the drug undergoes subsequent phosphorylation by cellular enzymes to form its active metabolite, adefovir diphosphate. Adefovir diphosphate inhibits hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. Adefovir diphosphate is a weak inhibitor of human DNA polymerases, including alpha- and gamma-polymerases., Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 uM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases alpha and gamma with Ki values of 1.18 uM and 0.97 uM, respectively., 9-(2-Phosphonylmethoxyethyl)adenine (PMEA) is a potent and selective inhibitor of retrovirus (i.e., human immunodeficiency virus) replication in vitro and in vivo. Uptake of PMEA by human MT-4 cells and subsequent conversion to the mono- and diphosphorylated metabolites (PMEAp and PMEApp) are dose-dependent and occur proportionally with the initial extracellular PMEA concentrations. Adenylate kinase is unable to phosphorylate PMEA. However, 5-phosphoribosyl-1-pyrophosphate synthetase directly converts PMEA to PMEApp with a Km of 1.47 mM and a Vmax that is 150-fold lower than the Vmax for AMP. ATPase, 5'-phosphodiesterase, and nucleoside diphosphate kinase are able to dephosphorylate PMEApp to PMEAp, albeit to a much lower extent than the dephosphorylation of ATP. PMEApp has a relatively long intracellular half-life (16-18 hr) and has a much higher affinity for the human immunodeficiency virus-specified reverse transcriptase than for the cellular DNA polymerase alpha (Ki/Km: 0.01 and 0.60, respectively). PMEApp is at least as potent an inhibitor of human immunodeficiency virus reverse transcriptase as 2',3'-dideoxyadenosine 5'-triphosphate. Being an alternative substrate to dATP, PMEApp acts as a potent DNA chain terminator, and this may explain its anti-retrovirus activity. | |
Record name | Adefovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white crystalline solid | |
CAS No. |
106941-25-7 | |
Record name | Adefovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106941-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adefovir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106941257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adefovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13868 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adefovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADEFOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GQP90I798 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Adefovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>250 °C | |
Record name | Adefovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.